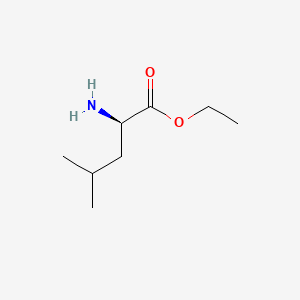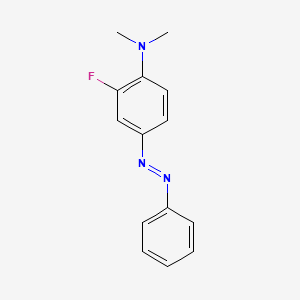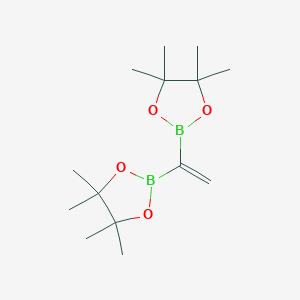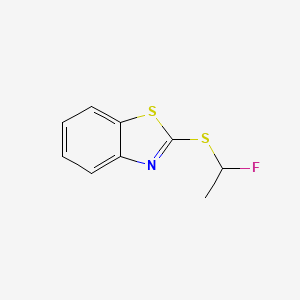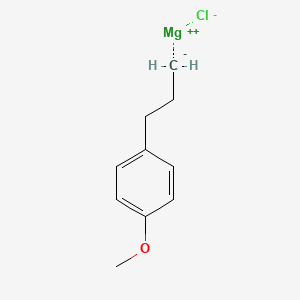
(S,R.S)-AHPC-PEG2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S, R, S)-AHPC-PEG2-NHS ester is a specialized compound used in various scientific and industrial applications. It is a derivative of esters, which are organic compounds formed by the reaction between an acid and an alcohol. This compound is particularly notable for its role in bioconjugation and drug delivery systems due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG2-NHS ester typically involves the esterification process, where a carboxylic acid reacts with an alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas . The reaction is usually carried out under controlled temperatures to ensure the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of (S, R, S)-AHPC-PEG2-NHS ester may involve more advanced techniques such as the use of peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases . These methods allow for efficient and high-yield production of the ester.
Chemical Reactions Analysis
Types of Reactions
(S, R, S)-AHPC-PEG2-NHS ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield a carboxylic acid and an alcohol.
Aminolysis: Reaction with ammonia or amines to form amides.
Reduction: Reduction of the ester to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous base or acid.
Aminolysis: Utilizes ammonia or primary/secondary amines.
Reduction: Often employs reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Aminolysis: Amides.
Reduction: Alcohols.
Scientific Research Applications
(S, R, S)-AHPC-PEG2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various organic reactions.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Employed in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S, R, S)-AHPC-PEG2-NHS ester involves its ability to form stable covalent bonds with target molecules. This is primarily achieved through nucleophilic acyl substitution reactions, where the ester group reacts with nucleophiles to form new compounds . The molecular targets and pathways involved depend on the specific application, such as drug delivery or bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings.
Dimethylsulfide: A sulfur-containing compound with similar reactivity to esters.
Uniqueness
(S, R, S)-AHPC-PEG2-NHS ester stands out due to its specific structure, which includes a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester group. This unique combination enhances its solubility, stability, and reactivity, making it particularly useful in bioconjugation and drug delivery applications.
Properties
Molecular Formula |
C34H45N5O10S |
|---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H45N5O10S/c1-21-30(50-20-36-21)23-7-5-22(6-8-23)18-35-32(45)25-17-24(40)19-38(25)33(46)31(34(2,3)4)37-26(41)11-13-47-15-16-48-14-12-29(44)49-39-27(42)9-10-28(39)43/h5-8,20,24-25,31,40H,9-19H2,1-4H3,(H,35,45)(H,37,41)/t24-,25+,31-/m1/s1 |
InChI Key |
YXXKRQYXORRNQO-UALAUUDGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


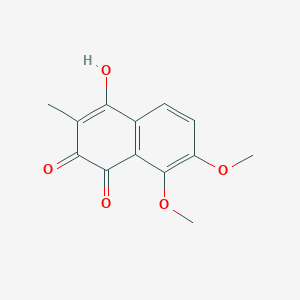
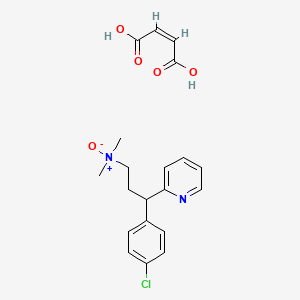
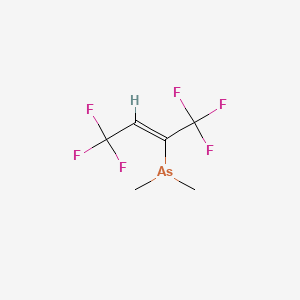
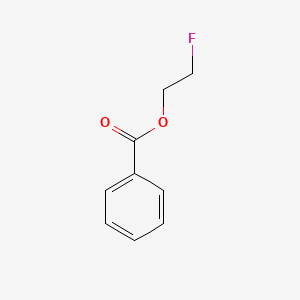
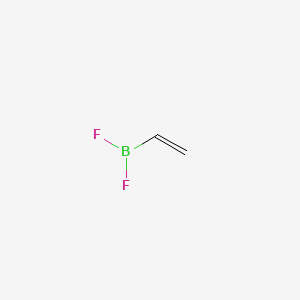
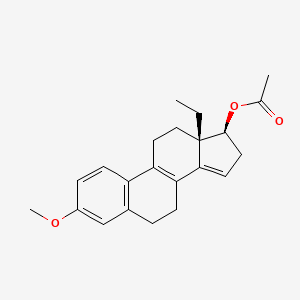
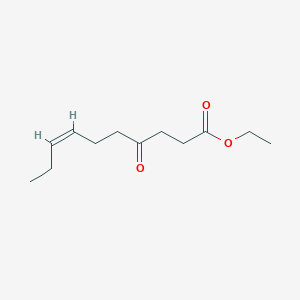
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

